molecular formula C13H12ClN3O B2814151 3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one CAS No. 442652-78-0

3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one

Cat. No. B2814151
CAS RN: 442652-78-0
M. Wt: 261.71
InChI Key: IGUDIAXLXYCENN-UHFFFAOYSA-N
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Description

The compound “3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one” is a chemical compound that has been synthesized and studied for its potential applications . It is a tetrahydrothienopyridine, which is a class of compounds known for their inhibitory effects on angiogenesis .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The structures of the synthesized compounds were confirmed by FT-IR, EI-MS, 1H NMR, and 13C NMR techniques . The synthesis involved the reaction of 6-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide with substituted aromatic aldehydes, and heating under reflux for an hour in glacial acetic acid .


Molecular Structure Analysis

The molecular structure of this compound has been confirmed by various spectroscopic techniques. The IR spectrum showed characteristic peaks for N–H, CH-Ar, CH-Aliph, C=O, and C=C functional groups . The 1H NMR spectrum provided information about the hydrogen atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been reported. It has a melting point of 210–212°C. The IR spectrum shows characteristic peaks for various functional groups. The 1H NMR spectrum provides information about the hydrogen atoms in the molecule .

Scientific Research Applications

Antiproliferative Activity

The compound has been used in the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which have shown antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines . The most potent compounds displayed low micromolar GI 50 values .

Antiplatelet Activity

A series of novel N′-arylmethylidene-3-methyl-1-phenyl-6-p-chlorophenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazides has been synthesized from hydrazide . These compounds have exhibited high antioxidant potential and antiplatelet activity .

Molecular Docking

The same series of compounds were also used in molecular docking studies against cyclooxygenase-1 and 2 (COX-1 and COX-2) . Some of these compounds were found to be active against COX-1, and one compound also showed activity against COX-2 .

QSAR Study

Quantitative structure-activity relationship (QSAR) studies were performed on these compounds to describe their antiplatelet potential against arachidonic acid (AA) and collagen along with antioxidant potential .

Blood Pressure Reduction

The compound has been associated with a reduction in blood pressure . The lowering in blood pressure started immediately after intravenous injection and after 20s, the systolic and diastolic pressures were reduced by 15% and 18%, respectively .

Nonlinear Optics

The potential applications of the 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .

properties

IUPAC Name

4-(4-chlorophenyl)-3-methyl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O/c1-7-12-10(8-2-4-9(14)5-3-8)6-11(18)15-13(12)17-16-7/h2-5,10H,6H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGUDIAXLXYCENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC(=O)NC2=NN1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine-6(7H)-one

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